7,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Description
“7,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C15H17NO2 . It has a molecular weight of 243.3 .
Molecular Structure Analysis
The molecular structure of this compound is based on a cyclopenta[c]quinoline core, which is a bicyclic system composed of a benzene ring fused to a cyclopentene . The molecule also contains carboxylic acid and methyl groups .Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have developed methods for synthesizing derivatives of cyclopenta[c]quinoline and related compounds, including various carboxylic acids and carboxamide derivatives. These syntheses often involve complex reactions that yield products with potential for further chemical modification and investigation. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines resulted in a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, demonstrating the chemical versatility of quinoline derivatives (Deady et al., 2003).
Biological Applications
- Certain quinoline derivatives exhibit potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. These findings highlight the potential of these compounds in cancer research and therapy. For example, a study reported that some carboxamide derivatives of benzo[b][1,6]naphthyridines showed IC(50) values less than 10 nM against these cell lines (Deady et al., 2003).
Material Science and Luminescent Properties
- Quinoline derivatives have also been explored for their luminescent properties, with potential applications in organic electroluminescent (EL) media. The synthesis and study of naphtho[2,3-f]quinoline derivatives revealed their good luminescent properties in solution, suggesting their usefulness in developing new organic EL materials (Tu et al., 2009).
Electrochemical Studies
- Electrochemical studies have provided insights into the oxidation behavior of quinoline derivatives, contributing to a deeper understanding of their chemical properties and potential applications in various electrochemical processes (Chen & Dryhurst, 1983).
Properties
IUPAC Name |
7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-8-6-9(2)13-10-4-3-5-11(10)14(15(17)18)16-12(13)7-8/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVRZBLIJMLYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3C=CCC3C(NC2=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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